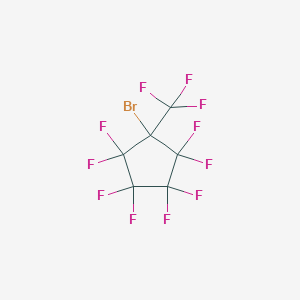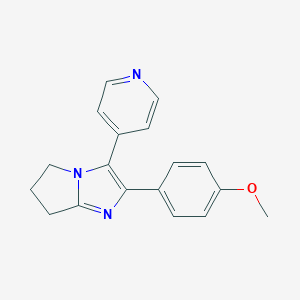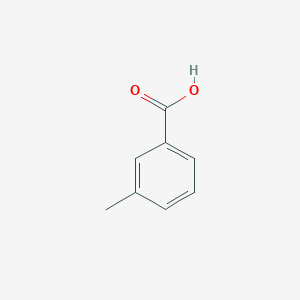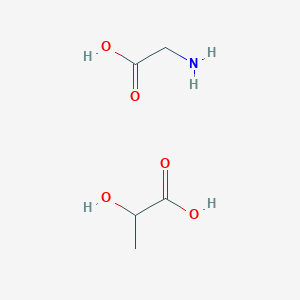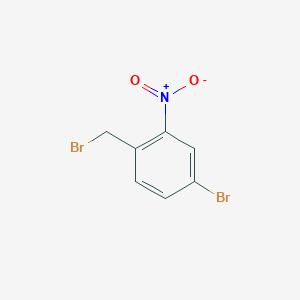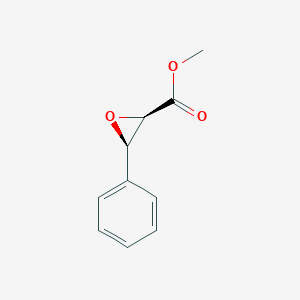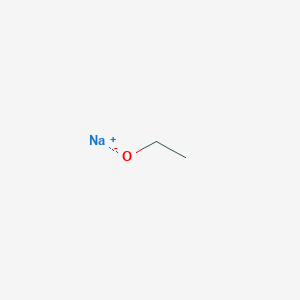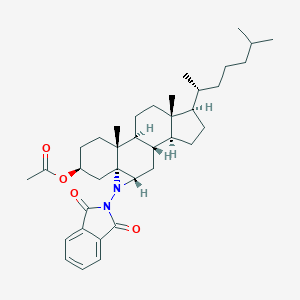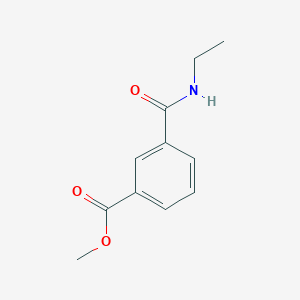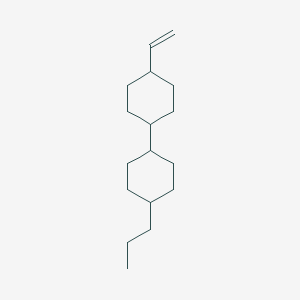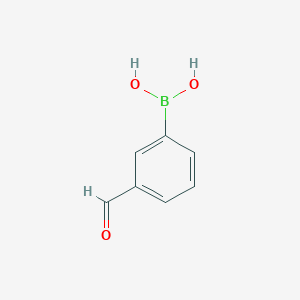
3-甲酰基苯硼酸
描述
3-Formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . It can also be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye and as exciton-coupled CD probes for epigallocatechin gallate .
Synthesis Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis
The molecule of 3-formylphenylboronic acid is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring but does not influence significantly the distortion of the ring . The geometry of the boronic acid group is typical .Chemical Reactions Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-formylphenylboronic acid are typical of boronic acids . The molecule is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring .科学研究应用
1. Glucose-Sensitive Hydrogels
- Summary of Application: 3-Formylphenylboronic acid is used in the design of glucose-sensitive hydrogels, which can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly useful for diabetes patients.
- Methods of Application: The hydrogels are designed with dynamic covalent bonds and have a self-healing capacity . The mechanism by which the hypoglycemic drug release is achieved is through the sensitivity of the hydrogel to glucose .
- Results or Outcomes: The development of these hydrogels could potentially improve the treatment of diabetes by providing a more controlled and responsive method of insulin delivery .
2. Suzuki-Miyaura Coupling Reactions
- Summary of Application: 3-Formylphenylboronic acid is used in Suzuki-Miyaura coupling reactions. This powerful coupling reaction allows the formation of carbon-carbon bonds between an organic boronic acid and a halide.
- Methods of Application: The reaction is typically catalyzed by a palladium complex.
- Results or Outcomes: The Suzuki-Miyaura coupling reaction is a fundamental method in organic synthesis, allowing for the creation of complex organic compounds.
3. Wound Healing and Tumor Targeting
- Summary of Application: Conjugates of 3-Formylphenylboronic acid have been used in wound healing and tumor targeting .
- Methods of Application: These conjugates function as glucose-sensitive polymers, enabling self-regulated insulin release . They also serve as a diagnostic agent .
- Results or Outcomes: The use of these conjugates in wound healing and tumor targeting has shown promise, but further research is needed to fully understand their potential .
4. Inhibition of Serine Protease and Kinase Enzymes
- Summary of Application: Phenylboronic acids, including 3-Formylphenylboronic acid, are used as inhibitors of serine protease and kinase enzymes . These enzymes can increase the growth, progression, and metastasis of tumor cells .
- Methods of Application: The compounds are used in boron neutron capture therapy of tumors .
- Results or Outcomes: The use of these compounds has shown potential in slowing the progression of tumors, but more research is needed to confirm their effectiveness .
5. Fluoride-Selective Chemosignaling
- Summary of Application: 3-Formylphenylboronic acid can be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .
- Methods of Application: The compound is used in conjunction with merocyanine dye to investigate the chemosignaling behavior .
- Results or Outcomes: The results of these studies can provide valuable insights into the interactions between boronic acids and fluoride ions .
6. Molecular Docking Studies
- Summary of Application: 3-Formylphenylboronic acid has been used in conformational, structural, vibrational, electronic, and molecular docking studies . These studies are important for understanding the properties and potential applications of the compound .
- Methods of Application: Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set . The compounds were investigated using FT-IR and dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations .
- Results or Outcomes: The calculation results have been compared with observed values, which agree with each other . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization . Frontier orbitals (FMOs) were identified to describe the reactivity of the title molecules . The calculated UV–Vis absorption spectrum was analyzed using the TD-DFT approach . Furthermore, molecular docking studies of 3FPBA and 4FPBA compounds were performed with anti-apoptotic proteins .
7. Fluoride-Selective Chemosignaling
- Summary of Application: 3-Formylphenylboronic acid can be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .
- Methods of Application: The compound is used in conjunction with merocyanine dye to investigate the chemosignaling behavior .
- Results or Outcomes: The results of these studies can provide valuable insights into the interactions between boronic acids and fluoride ions .
8. Biological Inhibitor of γ-Glutamyltranspeptidase
- Summary of Application: 3-Formylphenylboronic acid is used as a biological inhibitor of γ-glutamyltranspeptidase . This enzyme plays a key role in glutathione metabolism and is implicated in the pathogenesis of various diseases, including cancer .
- Methods of Application: The compound is used in biochemical assays to inhibit the activity of γ-glutamyltranspeptidase .
- Results or Outcomes: The use of 3-Formylphenylboronic acid as an inhibitor can help to understand the role of γ-glutamyltranspeptidase in disease processes and could potentially lead to the development of new therapeutic strategies .
安全和危害
属性
IUPAC Name |
(3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBGZJMKTOMQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370246 | |
| Record name | 3-Formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenylboronic acid | |
CAS RN |
87199-16-4 | |
| Record name | 3-Formylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-formylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



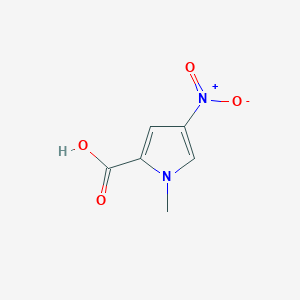
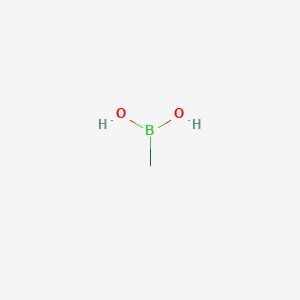
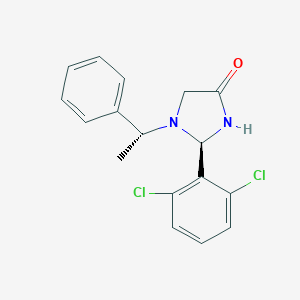
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
